REACTION_CXSMILES
|
C(C1C=CC(OC2C=CC=CC=2)=C(O)C=1)CCCCC.C(C1C=CC(OC2C=CC=CC=2)=C(OC)C=1)CCCCC.C[O:43][C:44]1[CH:49]=[C:48]([CH2:50][CH2:51][CH2:52][CH2:53][CH2:54][CH2:55][CH2:56][CH3:57])[CH:47]=[CH:46][C:45]=1[O:58][C:59]1[CH:64]=[CH:63][CH:62]=[CH:61][CH:60]=1>>[CH2:50]([C:48]1[CH:47]=[CH:46][C:45]([O:58][C:59]2[CH:64]=[CH:63][CH:62]=[CH:61][CH:60]=2)=[C:44]([OH:43])[CH:49]=1)[CH2:51][CH2:52][CH2:53][CH2:54][CH2:55][CH2:56][CH3:57]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC)C=1C=CC(=C(C1)O)OC1=CC=CC=C1
|
Name
|
compound ( 4a )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC)C1=CC(=C(C=C1)OC1=CC=CC=C1)OC
|
Name
|
compound ( 4b )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC(=C1)CCCCCCCC)OC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCC)C=1C=CC(=C(C1)O)OC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |